4-Bromo-6-methylpyridin-3-ol

説明

Strategic Significance of Halogenated Pyridinol Architectures in Contemporary Organic and Medicinal Chemistry

Halogenated pyridinol architectures are of considerable strategic importance in the realms of organic and medicinal chemistry. The pyridine (B92270) ring itself is a prevalent motif in numerous biologically active compounds and pharmaceuticals. nih.gov The introduction of a halogen atom, such as bromine, and a hydroxyl group onto the pyridine core imparts a unique set of properties that are highly valuable for synthetic chemists.

The bromine atom serves as a versatile synthetic handle. It can participate in a wide array of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of diverse carbon and heteroatom substituents at a specific position. This capability is fundamental for the construction of complex molecular frameworks from simpler precursors. The regiochemistry of the halogen and other substituents on the pyridine ring can be precisely controlled, offering a powerful tool for creating libraries of compounds for screening purposes. cymitquimica.com

The hydroxyl group, as a hydrogen bond donor and acceptor, can play a crucial role in molecular recognition and binding to biological targets. frontiersin.org Furthermore, it can be readily converted into other functional groups, such as ethers and esters, providing additional avenues for structural modification. The combination of a halogen and a hydroxyl group on a pyridinol scaffold thus offers multiple points for diversification, making these compounds highly sought-after intermediates in drug discovery and materials science. cymitquimica.com The electronic properties of the pyridine ring are also modulated by these substituents, influencing the reactivity and physicochemical properties of the molecule, such as its solubility and bioavailability. pressbooks.pub

Current Landscape and Emerging Directions in Research on 4-Bromo-6-methylpyridin-3-ol

The current research landscape for this compound is primarily characterized by its availability as a research chemical and building block from various commercial suppliers. sigmaaldrich.comfdc-chemical.com This indicates its utility as a starting material in synthetic campaigns. While specific, in-depth research publications focusing exclusively on this compound are limited, its presence in chemical catalogs suggests its application in proprietary drug discovery and development programs within the pharmaceutical and agrochemical industries. A Chinese patent mentions the compound as a chemical intermediate. google.com

Emerging directions in the research on this compound are likely to be guided by the broader advancements in the applications of halogenated pyridinols. It is anticipated that this compound will be utilized as a key intermediate in the synthesis of more complex molecules with potential biological activities. The strategic positioning of the bromo and hydroxyl groups makes it an ideal candidate for the construction of polysubstituted pyridine derivatives.

Future research efforts may focus on the development of efficient and scalable synthetic routes to this compound and its derivatives. Furthermore, the exploration of its reactivity in various catalytic cross-coupling reactions will be crucial to unlocking its full potential as a versatile building block. As the demand for novel heterocyclic compounds in medicinal chemistry continues to grow, it is expected that the research interest in specifically functionalized pyridinols like this compound will intensify.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1256811-26-3 | sigmaaldrich.com |

| Molecular Formula | C₆H₆BrNO | |

| Molecular Weight | 188.024 g/mol | |

| Appearance | Solid | cymitquimica.com |

| Purity | Typically ≥95% | cymitquimica.com |

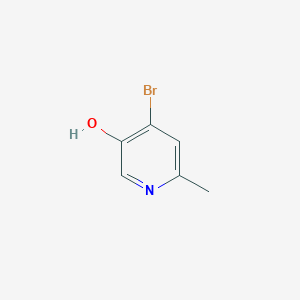

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromo-6-methylpyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-4-2-5(7)6(9)3-8-4/h2-3,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJDEFSSYYYNJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 4 Bromo 6 Methylpyridin 3 Ol and Its Analogues

Precision Bromination Techniques for Pyridinol Scaffolds

The introduction of a bromine atom onto a pyridinol ring requires careful control to achieve the desired regioselectivity, as the directing effects of the hydroxyl and methyl groups, as well as the pyridine (B92270) nitrogen, can lead to a mixture of products.

The direct bromination of 6-methylpyridin-3-ol to yield 4-Bromo-6-methylpyridin-3-ol necessitates methods that favor substitution at the C4 position. Electrophilic aromatic bromination is a common method for preparing aryl bromides, which are versatile intermediates in organic synthesis. nih.gov The regioselectivity of this reaction is highly dependent on the reagents and conditions employed.

For the synthesis of brominated pyridinols, N-bromosuccinimide (NBS) is a frequently used brominating agent. The reaction of a pyridin-3-ol with NBS in a solvent like acetonitrile (B52724) can provide the desired bromo-derivative. nih.gova2bchem.com The regiochemical outcome is dictated by the electronic and steric environment of the pyridine ring. For instance, the synthesis of 6-Bromo-2-methylpyridin-3-ol can be achieved by reacting 2-methylpyridin-3-ol with NBS under controlled conditions. a2bchem.com A similar strategy can be adapted for the synthesis of the 4-bromo isomer.

Another regioselective strategy involves the annular dibromination of hydroxypyridines with NBS, followed by a selective bromine-lithium exchange and subsequent quenching with an electrophile like water to yield the monobromo derivative. lookchem.com This multi-step approach offers precise control over the position of the bromine atom.

Table 1: Reagents and Conditions for Regioselective Bromination

| Precursor | Brominating Agent | Conditions | Product | Reference |

| 2-methyl-3-hydroxypyridine | N-Bromosuccinimide (NBS) | Radical initiator, controlled temperature | 6-Bromo-2-methylpyridin-3-ol | a2bchem.com |

| Hydroxypyridines | N-Bromosuccinimide (NBS) | Acetonitrile (MeCN) | Monobromo derivatives | nih.govlookchem.com |

Advanced Metal-Catalyzed Coupling Reactions in Pyridinol Synthesis

Metal-catalyzed cross-coupling reactions have become indispensable tools for creating carbon-carbon and carbon-heteroatom bonds, offering a powerful way to functionalize brominated pyridinols. numberanalytics.com

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound using a palladium catalyst, is a robust method for forming C-C bonds. preprints.org This reaction is noted for its mild conditions, tolerance of various functional groups, and the low toxicity of its boron-based reagents. preprints.orgnih.gov

Brominated pyridinols like this compound are excellent substrates for Suzuki-Miyaura coupling. For example, 5-bromo-2-methylpyridin-3-amine, a close analogue, readily undergoes coupling with various arylboronic acids in the presence of a palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄. mdpi.com This strategy allows for the introduction of diverse aryl and heteroaryl groups at the 4-position of the pyridinol ring. The reaction conditions can be fine-tuned to achieve high yields and selectivity. organic-chemistry.orgbeilstein-journals.org

Table 2: Example of Suzuki-Miyaura Coupling with a Bromopyridine Derivative

| Bromopyridine Substrate | Coupling Partner | Catalyst | Base | Solvent | Product | Reference |

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ (5 mol %) | K₃PO₄ | 1,4-dioxane:water | 5-Aryl-2-methylpyridin-3-amine | mdpi.com |

| 3,4,5-tribromo-2,6-dimethylpyridine | 2-methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/EtOH/H₂O | Arylated 2,6-dimethylpyridine (B142122) derivatives | beilstein-journals.org |

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-based systems. chemistryviews.orgrsc.org These reactions can couple a wide range of electrophiles, including aryl halides, with various nucleophiles. nih.govrsc.org Nickel catalysts are particularly effective for reactions involving less reactive electrophiles and for forming sp²-sp³ bonds. rsc.org

For functionalizing pyridinol derivatives, nickel catalysts can be used to couple bromopyridinols with Grignard reagents (Kumada-Tamao-Corriu coupling) or other organometallic reagents. chemistryviews.org For example, the nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides has been successfully demonstrated using a bathophenanthroline (B157979) ligand. nih.gov Such methodologies can be applied to this compound to introduce alkyl or aryl groups, expanding the molecular diversity of accessible pyridinol derivatives.

Beyond the Suzuki-Miyaura reaction, palladium catalysis encompasses a wide array of transformations applicable to pyridinol synthesis. numberanalytics.com These include other cross-coupling reactions like the Stille, Heck, and Sonogashira couplings, which can be used to functionalize brominated pyridinols. researchgate.net For instance, the Stille reaction can be used to prepare bipyridines from dihalopyridines. researchgate.net

Furthermore, palladium catalysis can be employed in ring-forming reactions to construct the heterocyclic core itself. umich.edu Palladium-catalyzed alkene difunctionalization reactions, for example, can create complex carbocycles and heterocycles in a single step with high diastereoselectivity. umich.eduacs.org These advanced methods provide access to functionalized heterocyclic systems that can serve as precursors to pyridinol derivatives.

Nickel-Catalyzed Pathways for Functionalized Pyridinol Derivatives

Multicomponent and Domino Reaction Sequences for the Construction of this compound Frameworks

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. beilstein-journals.orgnih.gov Similarly, domino (or cascade) reactions involve a sequence of intramolecular transformations, where the functionality for each subsequent step is generated in the preceding one. iupac.org

Several MCRs and domino strategies have been developed for the synthesis of highly substituted pyridine rings. rsc.orgnih.gov For example, a three-component reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids provides a flexible route to substituted pyridin-4-ol derivatives. chim.it Another approach is the domino Knoevenagel–hetero-Diels–Alder reaction, which can build complex dihydropyran systems that can be further transformed into pyridine derivatives. iupac.org While these methods may not directly yield this compound, they represent powerful strategies for constructing the core pyridinol framework, which can then be functionalized in subsequent steps. Catalyst-free domino reactions in water have also been established for creating pyrrolo[3,2-c]pyridine derivatives, showcasing the move towards more sustainable synthetic protocols. nih.gov

Innovative Synthetic Approaches to Brominated Pyridinols

The synthesis of brominated pyridinols, including this compound and its analogues, is an area of active research, driven by their potential as versatile intermediates in the development of pharmaceuticals and other functional materials. Traditional chemical syntheses can be fraught with challenges, including harsh reaction conditions and a lack of regioselectivity. Consequently, innovative strategies are being developed to provide more efficient and sustainable routes to these valuable compounds. These modern approaches often leverage biocatalysis and the strategic functionalization of pyridine precursors to achieve high levels of control and efficiency.

Biocatalytic Strategies for Hydroxylated Pyridine Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to conventional chemical methods for the synthesis of hydroxylated pyridines. This approach utilizes enzymes or whole microbial cells to perform specific chemical transformations, often with remarkable chemo-, regio-, and stereoselectivity that are difficult to achieve through traditional chemistry. rsc.org

One of the key advantages of biocatalysis is the ability to carry out reactions in aqueous solutions at ambient temperatures and atmospheric pressure, significantly reducing the environmental impact compared to methods that require harsh reagents and organic solvents. ethz.ch The application of whole-cell biocatalysts is particularly advantageous as the intact cells can regenerate necessary and often expensive cofactors, such as NAD(P)H, while also providing a protective microenvironment for the enzymes. rsc.orgethz.ch

Researchers have successfully demonstrated the use of recombinant microbial whole cells for the synthesis of hydroxylated pyridine derivatives. For instance, a novel one-pot biocatalytic process has been developed for the preparation of 2,6-bis(hydroxymethyl)pyridine from the naturally occurring 2,6-lutidine, using recombinant E. coli cells. rsc.orgrsc.org This process achieves high titers and offers a simpler, more sustainable route than multi-step organic syntheses that often result in unsatisfactory yields and a significant environmental burden. rsc.orgethz.ch

The regioselective oxyfunctionalization of pyridine derivatives has also been achieved using wild-type bacterial strains. Whole cells of Burkholderia sp. MAK1 have shown a good ability to convert various pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives. researchgate.net This method represents a promising strategy for the preparation of a range of pyridin-5-ols. researchgate.net The enzymes responsible for these transformations are typically monooxygenases. Hydroxylation is a critical initial step in the microbial metabolism of pyridine derivatives, increasing the compound's polarity and hydrophilicity. nih.gov While ortho-hydroxylations are often catalyzed by multicomponent molybdenum-containing monooxygenases, meta-hydroxylations are generally performed by monocomponent FAD-dependent monooxygenases. nih.gov

Table 1: Examples of Biocatalytic Hydroxylation of Pyridine Derivatives

| Biocatalyst | Substrate | Product | Key Findings |

|---|---|---|---|

| Recombinant E. coli (with XMO) | 2,6-Lutidine | 2,6-bis(hydroxymethyl)pyridine | A novel one-pot process with titers exceeding 12 g/L. rsc.org |

| Whole cells of Burkholderia sp. MAK1 | Pyridin-2-amines | 5-Hydroxy-pyridin-2-amines | Demonstrates regioselective hydroxylation at the 5-position. researchgate.net |

| Whole cells of Burkholderia sp. MAK1 | Pyridin-2-ones | 5-Hydroxy-pyridin-2-ones | Effective conversion to hydroxylated derivatives. researchgate.net |

| Alcaligenes faecalis JQ135 (HpaM) | 5-Hydroxypicolinic acid | 2,5-Dihydroxypyridine (B106003) | Catalyzes ortho-decarboxylative hydroxylation. nih.gov |

Functionalization Processes of Pyridine N-Oxides

The functionalization of pyridine N-oxides represents another sophisticated strategy for the synthesis of substituted pyridinols. This approach is particularly valuable because the direct C-H hydroxylation of the pyridine ring, especially at the C3 position, is a significant challenge due to the inherent electronic properties of the heterocycle. nih.gov The oxidation of the nitrogen atom to form a pyridine N-oxide alters the reactivity of the pyridine ring, enabling subsequent functionalization reactions that would otherwise be difficult to achieve.

A notable innovative method is the formal C3 selective hydroxylation of pyridines through the photochemical valence isomerization of pyridine N-oxides. nih.govacs.org This metal-free transformation is lauded for its operational simplicity and compatibility with a wide array of functional groups. nih.govacs.org The proposed mechanism suggests that the pyridine N-oxide is irradiated, leading to an excited singlet state which then collapses into an oxaziridine (B8769555) intermediate. acs.orgnih.gov This intermediate can then rearrange to furnish the desired 3-pyridinol. This "oxygen-walking" tactic provides rapid access to synthetically challenging C3-hydroxypyridines. acs.orgnih.gov

The substrate scope of this photochemical method is broad, accommodating various substitution patterns on the pyridine N-oxide ring. For instance, C2-monosubstituted pyridine N-oxides with primary, secondary, and tertiary alkyl groups, as well as those with functional groups like carbamates, have been successfully converted, yielding multiple regioisomers with a preference for the C5-pyridinol. acs.orgnih.gov Di- and trisubstituted substrates also react successfully, showcasing the robustness of this methodology for late-stage functionalization of complex, biologically relevant molecules. acs.orgnih.gov

Beyond photochemical methods, pyridine N-oxides can be activated for functionalization using various reagents. For example, PyBroP has been utilized for the post-functionalization of pyridine N-oxides, allowing for the selective introduction of bromine, chlorine, or cyano groups at the 2-position. researchgate.net This highlights the versatility of pyridine N-oxides as building blocks in organic synthesis. researchgate.net

Table 2: Regioselectivity in Photochemical Hydroxylation of C2-Substituted Pyridine N-Oxides

| Substituent at C2 | Observed Regioisomers | Major Product | Reference |

|---|---|---|---|

| Primary Alkyl | C3-OH, C5-OH, C6-OH | C5-Pyridinol | acs.orgnih.gov |

| Secondary Alkyl | C3-OH, C5-OH, C6-OH | C5-Pyridinol | acs.orgnih.gov |

| Tertiary Alkyl | C3-OH, C5-OH, C6-OH | C5-Pyridinol | acs.orgnih.gov |

| Phenyl | C3-OH, C5-OH, C6-OH | Reversed regioselectivity (not specified as major) | acs.orgnih.gov |

Elucidation of Chemical Reactivity and Strategic Derivatization of 4 Bromo 6 Methylpyridin 3 Ol

Mechanistic Studies of Electrophilic and Nucleophilic Substitutions on the Pyridine (B92270) Nucleus

The pyridine ring, while aromatic, is electron-deficient due to the electronegativity of the nitrogen atom. This inherent electronic nature, combined with the effects of the bromo, methyl, and hydroxyl substituents, governs the pathways of electrophilic and nucleophilic substitution reactions. indiamart.com

The bromine atom at the 4-position and the hydroxyl group at the 3-position are the primary sites of reactivity on the 4-bromo-6-methylpyridin-3-ol molecule. The bromine atom, a halogen, can act as a leaving group in nucleophilic substitution reactions. evitachem.com The hydroxyl group can be oxidized to a carbonyl group or participate in etherification reactions. smolecule.com

The electron-donating methyl group at the 6-position and the hydroxyl group can influence the electron density of the pyridine ring, thereby affecting the reactivity at the bromine-substituted carbon. Conversely, the electron-withdrawing nature of the bromine atom and the pyridine nitrogen can impact the acidity and reactivity of the hydroxyl group.

Nucleophilic substitution on the pyridine ring of this compound can occur through various mechanisms. The bromine atom can be displaced by a range of nucleophiles, including amines, thiols, and cyanides, to form new substituted pyridine derivatives. ambeed.com These reactions are often facilitated by the use of a base and can proceed via a direct displacement or a metal-halogen exchange mechanism, particularly with strong bases like butyllithium. ambeed.com

In some cases, particularly with strong bases, the reaction can proceed through a pyridyne intermediate. amazonaws.com For instance, the treatment of 3-bromopyridines with a strong base can lead to the formation of a 3,4-pyridyne, which can then be trapped by a nucleophile. amazonaws.com This pathway can lead to a mixture of products, with the regioselectivity being influenced by the reaction conditions and the nature of the nucleophile. amazonaws.com The presence of a hydroxyl group can also influence the course of these reactions, potentially directing the nucleophilic attack or participating in the reaction itself.

Reactivity Profiles at the Bromine and Hydroxyl Positions

Cross-Coupling and Coupling Reaction Applications Involving this compound

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, with its reactive bromine atom, is a valuable substrate for these transformations. mdpi.com

Several palladium-catalyzed cross-coupling reactions can be employed to form new carbon-carbon bonds at the 4-position of the pyridine ring.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-pyridine with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This method is widely used for the synthesis of biaryl compounds and is tolerant of a wide range of functional groups. preprints.orgmdpi.com The reaction of this compound with various arylboronic acids would yield 4-aryl-6-methylpyridin-3-ol derivatives. nih.gov

Sonogashira Coupling: This reaction couples the bromo-pyridine with a terminal alkyne, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.org It is a reliable method for the synthesis of arylalkynes. beilstein-journals.org The reaction conditions are generally mild, often conducted at room temperature in the presence of a base. wikipedia.org Nickel-catalyzed Sonogashira couplings have also been developed as an alternative. nih.gov

Heck Coupling: While less common for bromopyridines compared to iodo- or triflate-substituted analogs, the Heck reaction can be used to couple this compound with an alkene in the presence of a palladium catalyst and a base. mdpi.com

Table 1: Comparison of Carbon-Carbon Bond Formation Methodologies

| Reaction | Coupling Partner | Catalyst System | Key Advantages |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compounds | Palladium catalyst, Base | High functional group tolerance, commercially available reagents. libretexts.orgpreprints.org |

| Sonogashira | Terminal alkynes | Palladium catalyst, Copper co-catalyst | Mild reaction conditions, direct formation of C(sp)-C(sp2) bonds. wikipedia.orgbeilstein-journals.org |

The formation of carbon-heteroatom bonds is crucial for the synthesis of many biologically active molecules and functional materials.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. libretexts.org this compound can be coupled with a variety of primary and secondary amines using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. chemspider.comrsc.org The choice of ligand and base is critical for achieving high yields and can be tailored to the specific substrates. libretexts.org

Ullmann Condensation: This copper-catalyzed reaction is a classic method for forming carbon-oxygen and carbon-nitrogen bonds. science.govmdpi.com The coupling of this compound with phenols or amines can be achieved using a copper catalyst, often in the presence of a base and at elevated temperatures. mdpi.commdpi.com While traditional Ullmann reactions required harsh conditions, modern protocols have been developed that proceed under milder conditions. mdpi.comnih.gov

Table 2: Strategies for Carbon-Heteroatom Bond Formation

| Reaction | Heteroatom Source | Catalyst System | Key Features |

|---|---|---|---|

| Buchwald-Hartwig Amination | Amines | Palladium catalyst, Phosphine ligand, Base | Broad substrate scope, high functional group tolerance. libretexts.orgchemspider.com |

| Ullmann Condensation | Alcohols, Amines | Copper catalyst, Base | Classical method, useful for C-O and C-N bond formation. science.govmdpi.com |

Methodologies for Carbon-Carbon Bond Formation

Rational Functional Group Interconversions and Side Chain Modifications of this compound

Beyond substitutions at the bromine position, the other functional groups of this compound can be chemically modified to access a wider range of derivatives. ambeed.com

The hydroxyl group can undergo O-alkylation or O-acylation to form ethers and esters, respectively. ambeed.com It can also be converted to other functional groups, for example, by replacement with a halogen. The methyl group, while generally less reactive, can undergo functionalization under specific conditions. For instance, benzylic C-H bonds of methylazaarenes can be functionalized through addition to aldehydes under certain catalytic or catalyst-free conditions. beilstein-journals.org

Functional group interconversions can also involve the pyridine ring itself. For example, the nitrogen atom of the pyridine ring can be oxidized to an N-oxide, which can alter the reactivity of the ring and facilitate further transformations. organic-chemistry.org These modifications allow for the systematic alteration of the molecule's properties and the exploration of its potential in various applications.

Oxidation and Reduction Pathways of Pyridinol Derivatives

The chemical reactivity of pyridinol derivatives, including this compound, is significantly influenced by the electron-deficient nature of the pyridine ring and the presence of the hydroxyl group. Oxidation and reduction reactions are fundamental to the metabolism and degradation of these compounds, often proceeding through enzymatic pathways.

Oxidation Pathways: Hydroxylation is a critical initial step in the aerobic microbial degradation of pyridine derivatives. nih.govresearchgate.net This process increases the compound's polarity and prepares the ring for subsequent cleavage. nih.gov The position of hydroxylation is typically directed by the existing substituents on the pyridine ring. In many bacterial systems, flavin-dependent monooxygenases are responsible for catalyzing hydroxylation reactions. nih.gov For many pyridine compounds, degradation converges on the formation of a dihydroxypyridine intermediate, such as 2,5-dihydroxypyridine (B106003) (2,5-DHP), which is then further metabolized via ring cleavage. researchgate.netresearchgate.net For instance, the degradation of 3-hydroxypyridine (B118123) in some Agrobacterium species proceeds through the formation of 2,5-DHP, which is then cleaved by a dioxygenase. researchgate.net

Another oxidative pathway involves the formation of pyridine-N-oxides. While biological oxidation to a pyridine-N-oxide is a known detoxification reaction in animal systems, these intermediates can also be chemically or enzymatically converted to hydroxypyridines. ias.ac.in A novel synthetic method involves the photochemical rearrangement of pyridine N-oxides, which can be irradiated to form an oxaziridine (B8769555) intermediate that ultimately rearranges to yield 3-pyridinols. acs.org

Reduction Pathways: Reduction of the pyridine ring is a less common but significant pathway. In some microbial systems, pyridine and its alkyl derivatives are degraded via a reductive pathway that leads to intermediates like succinic semialdehyde, rather than through hydroxylated derivatives. ias.ac.in In the context of biocatalysis, metal-ligand cooperativity in complexes involving pyridonate ligands (the deprotonated form of pyridinols) can facilitate the heterolytic splitting of molecules like H₂, resulting in a reduced metal hydride and a pyridinol ligand. rsc.org This is exemplified in the mechanism of [Fe]-hydrogenase, where the pyridinol motif plays a key role in the catalytic cycle of H₂ splitting and hydride transfer. rsc.org

Advanced Derivatization Protocols for Enhanced Research Utility

Derivatization, or the chemical modification of a compound, is a crucial strategy to enhance the analytical detection of this compound and to generate analogs for investigating structure-activity relationships. The primary sites for derivatization on this molecule are the nucleophilic hydroxyl group and the carbon-bromine bond, which is amenable to cross-coupling reactions.

Derivatization for Advanced Spectroscopic Analysis

For analytical purposes, particularly in complex biological matrices, derivatization is often required to improve the volatility, thermal stability, or ionization efficiency of an analyte for techniques like gas chromatography (GC) and mass spectrometry (MS). mdpi.comsci-hub.sescience.gov The hydroxyl group of this compound is the main target for such modifications.

Common derivatization strategies include:

Silylation: This is a widely used technique for GC analysis where active hydrogens, such as in hydroxyl groups, are replaced with a trimethylsilyl (B98337) (TMS) group. mdpi.com Reagents like N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) are effective for this purpose, increasing the volatility and thermal stability of the molecule. mdpi.comscience.gov

Acylation/Esterification: The hydroxyl group can be converted to an ester. This can be used to introduce a chromophore for enhanced UV-Vis detection or a fluorophore for fluorescence detection in High-Performance Liquid Chromatography (HPLC). sci-hub.se

Introduction of Recognizable Moieties for MS: Derivatization can introduce specific chemical tags that facilitate detection and structural elucidation by mass spectrometry. sci-hub.se For this compound, the presence of a bromine atom already provides a distinct isotopic pattern (79Br and 81Br in nearly equal abundance) that aids in its identification in MS spectra. sci-hub.se Derivatization could be used to further enhance ionization efficiency in electrospray ionization (ESI) techniques. researchgate.net

The following table summarizes common derivatization approaches applicable to the hydroxyl group of pyridinols for enhanced spectroscopic analysis.

| Derivatization Technique | Reagent Example | Target Functional Group | Analytical Enhancement | Applicable Technique(s) |

| Silylation | MSTFA, BSTFA | Hydroxyl (-OH) | Increased volatility and thermal stability | GC-MS |

| Alkylation/Esterification | Alkyl chloroformates, Acetic anhydride | Hydroxyl (-OH) | Increased volatility, improved chromatographic shape | GC-MS, LC-MS |

| Fluorophore Tagging | Dansyl chloride (DNS-Cl) | Hydroxyl (-OH) | Enhanced fluorescence detection | HPLC-Fluorescence |

| Chromophore Tagging | Benzoyl chloride | Hydroxyl (-OH) | Enhanced UV detection | HPLC-UV |

This table presents examples of derivatization techniques generally applicable to hydroxyl-containing compounds for spectroscopic analysis.

Design of Derivatized Analogs for Biological Activity Profiling

The strategic derivatization of this compound is a powerful approach to generate novel chemical entities for biological screening. By systematically modifying its structure, libraries of analogs can be created to probe structure-activity relationships (SAR) and identify compounds with improved potency, selectivity, or pharmacokinetic properties. Pyridine and pyrazole (B372694) derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govmdpi.com

Key derivatization strategies for biological profiling include:

Suzuki and other Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the C4 position is an ideal handle for introducing a diverse range of substituents via cross-coupling reactions. openmedicinalchemistryjournal.comresearchgate.net Reacting this compound with various aryl or heteroaryl boronic acids (in a Suzuki coupling) can generate a library of 4-aryl-6-methylpyridin-3-ol analogs. mdpi.comopenmedicinalchemistryjournal.com This modification can significantly alter the molecule's steric and electronic properties, influencing its interaction with biological targets.

Modification of the Hydroxyl Group: The hydroxyl group can be converted into ethers or esters to modulate the compound's lipophilicity and hydrogen-bonding capacity. These changes can impact cell permeability and target binding.

Modification of the Methyl Group: While more challenging, functionalization of the C6-methyl group could provide another avenue for creating analogs.

Ring Transformation: Pyridine precursors can be used to synthesize other heterocyclic systems, such as pyrazoles, which are known to be pharmacologically important scaffolds. mdpi.com

The table below outlines potential derivatization strategies for generating analogs of this compound for biological activity studies.

| Derivatization Site | Reaction Type | Example Reagents/Conditions | Potential Biological Target Class |

| C4-Bromine | Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base | Kinases, GPCRs, Enzymes |

| C4-Bromine | Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Ion channels, Transporters |

| C3-Hydroxyl | Etherification (Williamson) | Alkyl halides, base (e.g., NaH) | Various (modulates pharmacokinetics) |

| C3-Hydroxyl | Esterification | Acyl chlorides, acid anhydrides | Prodrug design, various targets |

This table illustrates hypothetical derivatization strategies based on common synthetic methodologies and the known biological relevance of the resulting structures.

Rigorous Spectroscopic Characterization and Structural Elucidation Studies of 4 Bromo 6 Methylpyridin 3 Ol

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 4-bromopyridine, the protons on the pyridine (B92270) ring exhibit distinct chemical shifts. chemicalbook.com For 4-Bromo-6-methylpyridin-3-ol, one would expect to see signals corresponding to the methyl group protons and the aromatic protons on the pyridine ring. The chemical shifts of these protons are influenced by the electronic effects of the bromo, methyl, and hydroxyl substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to. For instance, the carbon atom attached to the hydroxyl group would appear at a different chemical shift compared to the carbon bonded to the bromine atom or the methyl group. libretexts.orgsavemyexams.com The analysis of ¹³C NMR spectra of similar pyridine derivatives, such as 3-bromo-6-methylpyridazine, can aid in the assignment of the signals. spectrabase.com

Advanced NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), can be employed for unambiguous assignment of all proton and carbon signals, confirming the connectivity within the molecule.

High-Resolution Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental formula of a compound. nih.gov For this compound (C₆H₆BrNO), HRMS would confirm its molecular formula by providing a highly accurate mass measurement. uni.luuni.lu

In addition to molecular identification, mass spectrometry provides insights into the molecule's structure through fragmentation analysis. Under electron ionization (EI), the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into smaller, characteristic fragments. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The fragmentation pattern of this compound would likely involve the loss of the bromine atom, the methyl group, or other small neutral molecules, providing valuable structural information. 182.160.97 For instance, the mass spectrum of a similar compound, 4-bromo-2-chlorophenol, shows a distinct molecular ion peak and fragmentation pattern that aids in its identification. researchgate.net

Comprehensive Vibrational Spectroscopy: Infrared (IR) and Raman Investigations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific bond vibrations (stretching, bending, etc.).

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its functional groups. Key expected absorptions include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H stretching: Signals in the 2850-3000 cm⁻¹ range for the methyl group and around 3000-3100 cm⁻¹ for the aromatic C-H bonds.

C=C and C=N stretching: Bands in the 1400-1600 cm⁻¹ region, typical for aromatic rings.

C-O stretching: A peak around 1200 cm⁻¹.

C-Br stretching: A signal in the lower frequency region of the spectrum.

These vibrational frequencies can be compared to those of similar structures, such as 4-bromopyridine, to aid in spectral interpretation. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For molecules with a center of symmetry, certain vibrations may be Raman active but IR inactive, and vice versa. While this compound lacks a center of symmetry, Raman spectroscopy can still provide valuable data, particularly for the skeletal vibrations of the pyridine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the substituted pyridine ring. The positions and intensities of these absorption maxima (λmax) are influenced by the substituents on the ring. The hydroxyl, bromo, and methyl groups can cause shifts in the absorption bands compared to unsubstituted pyridine. Analysis of these shifts helps in understanding the electronic effects of the substituents. A comprehensive database of UV/Vis spectra can be used for comparison and interpretation. science-softcon.de

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. cam.ac.uk This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. researchgate.net

If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise measurements of:

Bond lengths: The distances between bonded atoms.

Bond angles: The angles between adjacent bonds.

Torsion angles: The dihedral angles that define the conformation of the molecule.

Unit cell parameters: The dimensions of the repeating unit in the crystal lattice.

Intermolecular interactions: How the molecules are packed in the crystal, including any hydrogen bonding involving the hydroxyl group.

This detailed structural information is invaluable for understanding the molecule's properties and reactivity in the solid state. escholarship.orgesrf.fr

Advanced Computational Chemistry and Theoretical Investigations of 4 Bromo 6 Methylpyridin 3 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and predict the reactivity of molecules like 4-Bromo-6-methylpyridin-3-ol. By employing methods such as B3LYP with a basis set like 6-311++G(d,p), researchers can calculate the optimized molecular geometry, electronic properties, and various reactivity descriptors. banglajol.infolongdom.org

DFT calculations allow for the precise determination of geometric parameters. For a similar molecule, 2-bromo-3-hydroxy-6-methyl pyridine (B92270), DFT calculations have been used to determine bond lengths and angles. jocpr.com For instance, the C-Br bond length was calculated to be 1.948 Å, and the O-H bond length was 0.963 Å. jocpr.com The bond angles within the pyridine ring are also influenced by the substituents, with calculated values for C-C-C angles ranging from 112.9° to 119.9°. jocpr.com These structural parameters provide a foundational understanding of the molecule's three-dimensional shape.

From the electronic structure, various global and local reactivity descriptors can be derived to predict how the molecule will behave in chemical reactions. banglajol.info These descriptors, including ionization potential, electron affinity, chemical hardness, and electrophilicity index, are calculated from the energies of the frontier molecular orbitals. researchgate.net The analysis of these parameters helps in understanding the molecule's stability and its propensity to act as an electrophile or nucleophile. acs.org The molecular electrostatic potential (MEP) surface is another key output of DFT calculations, which visually represents the charge distribution and helps identify sites susceptible to electrophilic and nucleophilic attack. researchgate.netacs.org

Table 1: Calculated Geometric Parameters for the Isomer 2-Bromo-3-hydroxy-6-methyl pyridine (Illustrative) Note: Data is for a structural isomer and serves to illustrate typical DFT calculation outputs.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-Br | 1.948 | C-C-Br | 119.9 |

| C-O | 1.350 | C-C-O | 124.6 |

| O-H | 0.963 | C-O-H | 108.4 |

| C-N | 1.303 - 1.343 | C-N-C | 119.3 |

| C-C | 1.390 - 1.504 | C-C-C | 112.9 - 119.9 |

Source: Journal of Chemical and Pharmaceutical Research, 2014, 6(12):411-417. jocpr.com

Molecular Docking Simulations to Elucidate Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. biointerfaceresearch.com For this compound, docking simulations can elucidate potential biological targets and explain the nature of its interactions at the molecular level. Although specific docking studies for this exact compound are not widely published, the methodology is broadly applied to similar heterocyclic compounds to explore their medicinal chemistry potential. dntb.gov.uaresearchgate.net

The process involves placing the 3D structure of this compound into the binding site of a target protein. The simulation then explores various binding poses and scores them based on the calculated binding affinity or free energy of binding. biointerfaceresearch.comfrontiersin.org These scores help identify the most stable and likely binding mode. The interactions stabilizing the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the bromine atom, are then analyzed in detail. acs.orgresearchgate.net

Given that substituted pyridinols are investigated as kinase inhibitors , a hypothetical docking study could explore the binding of this compound to the ATP-binding site of various kinases. The hydroxyl and pyridine nitrogen atoms could act as hydrogen bond donors and acceptors, while the bromo and methyl groups could engage in hydrophobic and halogen bonding interactions within the active site. Such studies are crucial for structure-based drug design, helping to rationalize the biological activity of lead compounds and guide the synthesis of more potent and selective analogs. nih.gov

Frontier Molecular Orbital (FMO) Analysis and Related Quantum Chemical Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. banglajol.inforesearchgate.net

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify reactivity. nih.gov These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative basis for predicting how the molecule will interact with other species. researchgate.net

Table 2: Illustrative Frontier Orbital Parameters for a Substituted Pyridine Complex Note: This data is for a different, but related, molecular system and is for illustrative purposes.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -8.211 |

| ELUMO | -1.532 |

| Energy Gap (ΔE) | 6.679 |

Source: ResearchGate, Figure data from "Synthesis, Characterization, and Computational Studies of a Novel Pyridoxine-Tetraphenylborate Ion-Pair Complex". researchgate.net

Conformational Analysis and Exploration of Potential Energy Surfaces

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The primary focus would be on the rotation of the hydroxyl (-OH) group relative to the pyridine ring. The planarity of the aromatic pyridine ring is generally maintained, but the orientation of the hydroxyl proton can vary. researchgate.net

Exploring the potential energy surface (PES) helps to identify the most stable conformers (energy minima) and the energy barriers for transition between them. This is typically done by systematically changing the dihedral angle of the C-O-H bond and calculating the energy at each step using quantum mechanical methods like DFT. researchgate.net The results can reveal whether a particular conformation is significantly more stable than others due to factors like intramolecular hydrogen bonding or minimization of steric hindrance. While specific studies on this compound are limited, analysis of analogous phenolic and pyridinol compounds shows that the orientation of the hydroxyl group is critical in determining intermolecular interactions, such as hydrogen bonding in the solid state, which influences crystal packing. acs.org

Theoretical Prediction and Experimental Validation of Spectroscopic Properties

Computational chemistry allows for the theoretical prediction of various spectroscopic properties, which can then be compared with experimental data for validation. aps.org For this compound, this includes predicting vibrational (FT-IR and Raman), NMR, and electronic (UV-Vis) spectra.

DFT calculations are widely used to compute harmonic vibrational frequencies. jocpr.com The calculated frequencies and intensities can be used to simulate the entire IR and Raman spectra. A comparison with experimentally recorded spectra allows for a detailed assignment of vibrational modes to specific bond stretches, bends, and torsions within the molecule. researchgate.net For example, in a study of the isomer 2-bromo-3-hydroxy-6-methylpyridine, C-H stretching vibrations were calculated to be in the 2923-3578 cm⁻¹ region. jocpr.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net Comparing these theoretical shifts with experimental values helps in the unambiguous assignment of signals in the NMR spectrum. longdom.org

Electronic properties, such as the maximum absorption wavelength (λmax) in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). researchgate.net This analysis provides insight into the electronic transitions occurring within the molecule, often corresponding to HOMO→LUMO transitions. The close agreement often found between theoretical and experimental spectroscopic data validates the accuracy of the computational model and provides a deeper understanding of the molecule's structure and electronic properties. researchgate.net

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Bromo-3-hydroxy-6-methyl pyridine |

| 4-Bromo-3-(methoxymethoxy) benzoic acid |

| (3-Bromopyridin-4-yl)methanol |

| Pyridine-3-carboxylic acid |

| 4-Bromo-3-methylbenzonitrile |

| 2-Bromo-6-methylpyridine |

| 5-Bromo-6-methylpyridin-2(1H)-one |

| 1-(2,2,2-trifluoro)ethyl-3-amino-5-phenyl-6-methylpiperidin-2-one |

| Ubrogepant |

| Rizatriptan |

| Almotriptan |

Mechanistic Biological Activity and Pharmacological Research of 4 Bromo 6 Methylpyridin 3 Ol

Mechanistic Investigations of Antimicrobial Activity of 4-Bromo-6-methylpyridin-3-ol and Related Compounds

The antimicrobial potential of pyridine (B92270) derivatives is well-documented, with their efficacy influenced by the nature and position of substituents on the pyridine ring. nih.govmdpi.com Halogenation, in particular, has been noted as a key factor in the bioactivity of various heterocyclic compounds. mdpi.com

Elucidation of Antibacterial Action Mechanisms

While direct mechanistic studies on this compound are limited, research on analogous compounds provides significant insights. The antibacterial action of substituted pyridines is often attributed to their ability to interfere with essential bacterial processes. For instance, halogenated and nitrated pyridine derivatives have demonstrated notable antibacterial effects. The presence of a bromo group, combined with other substituents, can enhance a compound's ability to interact with bacterial membranes or inhibit crucial metabolic enzymes. mdpi.com

One proposed mechanism involves the inhibition of bacterial metabolic pathways. For example, 2-Bromo-2'-methoxyacetophenone acts as an irreversible inhibitor of the MurA enzyme in E. coli, which is essential for cell wall biosynthesis. medchemexpress.com Similarly, studies on pyrazine-2-carboxamides, which share a nitrogen-containing heterocyclic structure, have shown that derivatives containing a 4-bromo-3-methylphenyl moiety exhibit potent activity against extensively drug-resistant (XDR) Salmonella Typhi. mdpi.com Molecular docking in these studies suggests that such compounds can bind effectively within the active sites of bacterial enzymes like alkaline phosphatase. mdpi.com The combination of bromo- and other substituents on heterocyclic rings has been shown to be crucial for inhibitory efficacy against various microbes. mdpi.com

Table 1: Antibacterial Activity of a Structurally Related Nitropyridine Derivative

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 µM |

| Pseudomonas aeruginosa | 30 µM |

| Mycobacterium tuberculosis | 0.78 µM |

Data for 3-Bromo-6-methyl-5-nitropyridin-2-ol, a related compound, highlighting the potential of substituted bromopyridines.

Analysis of Antifungal Efficacy and Mechanisms

The antifungal properties of pyridine derivatives are also a subject of significant research. The mechanism often involves the inhibition of fungal-specific enzymes, leading to the disruption of cell membrane integrity or other vital cellular functions.

A study focusing on the antifungal properties of 4-Amino-6-bromopyridin-2-ol, a compound structurally related to this compound, demonstrated effective inhibition of Candida albicans growth at a concentration of 50 µg/mL. Molecular docking studies in this research pointed towards a strong binding affinity to key fungal enzymes, suggesting enzyme inhibition as the primary mechanism of action. The substitution pattern on the pyridine ring, including the presence and position of bromo and hydroxyl groups, is critical. For some piperidine (B6355638) derivatives, the addition of a bromo group at certain positions was found to diminish antifungal activity, underscoring the high specificity of structure-activity relationships. mdpi.com Conversely, other pyridine-based compounds have shown high antifungal activity against species like C. albicans and Aspergillus niger. nih.gov

Antiviral Research and Proposed Modes of Action

Pyridine-containing heterocycles are recognized for their significant antiviral activities against a range of viruses. mdpi.com The proposed mechanisms are diverse and often involve the inhibition of viral enzymes that are critical for replication.

Research on a closely related compound, 5-chloro-4-methylpyridin-3-ol, led to the synthesis of a derivative, 5-chloro-4-methylpyridin-3-yl-1H-indole-4-carboxylate, which exhibited potent antiviral activity with a half-maximal effective concentration (EC50) of approximately 2.2 μM. mdpi.com This finding suggests that the substituted methylpyridin-3-ol scaffold is a promising starting point for the development of antiviral agents. While direct antiviral data for this compound is not available, the activity of its chloro-analog implies potential. Other bromo-substituted heterocyclic compounds have also been investigated as antiviral agents, such as 4-bromo-3-methylisothiazole-5-carboxaldehyde thiosemicarbazone, which was studied for its activity against the vaccinia virus. nih.gov

Anticancer Research and Modulation of Cellular Pathways

The pyridine scaffold is a key component in a number of anticancer drugs. researchgate.net Research into related compounds suggests that this compound could potentially modulate cellular pathways involved in cancer progression.

Studies on nitropyridine derivatives indicate they may inhibit tumor cell proliferation through mechanisms that include the induction of apoptosis and cell cycle arrest. More specifically, research on pyranopyridine derivatives, which can be synthesized from brominated pyridines, has shown that these compounds can act as inhibitors of the hypoxia-inducible factor (HIF) signaling pathway. nih.gov The HIF-1 transcription factor is a crucial mediator of tumor adaptation to hypoxic environments and is a significant target for cancer therapy. The inhibition of this pathway by small molecules can disrupt tumor growth and angiogenesis. nih.gov Furthermore, other pyridine derivatives have been found to be less cytotoxic to normal cells compared to cancer cell lines like PC3 and LNCaP. acs.org Carbothioamide/carboxamide-based pyrazoline analogs have also shown excellent activity against cancer cell lines by inducing apoptosis. acs.org

Table 2: Anticancer Activity Profile of a Related Pyranopyridine Derivative

| Compound Class | Target Pathway | Representative IC₅₀ |

|---|---|---|

| Pyrano[3,2-b]pyridine | HIF-mediated transcription | 0.25 µM |

Data for a cyclobutyl derivative of the pyranopyridine class, synthesized from substituted pyridines, indicating the potential for such scaffolds in anticancer research. nih.gov

Enzyme Inhibition Studies: Mechanisms and Specificity (e.g., Cytochrome P450, Acetylcholinesterase)

The ability of pyridine derivatives to inhibit specific enzymes is a cornerstone of their pharmacological activity. While specific inhibition data for this compound against Cytochrome P450 (CYP) or Acetylcholinesterase is not prominent in the literature, studies on closely related isomers provide valuable insights.

For example, interaction studies with 5-Bromo-2-methylpyridin-3-ol indicate that it can act as an inhibitor of certain cytochrome P450 enzymes, such as CYP1A2. smolecule.com This suggests that this compound may also interact with CYP enzymes, which would have significant implications for its metabolic profile and potential drug-drug interactions. Furthermore, a study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives showed potent inhibition of alkaline phosphatase, with the most active compound having an IC50 of 1.469 µM. mdpi.comresearchgate.net This highlights the potential of the bromo-methylphenyl structural motif, present in a modified form in this compound, to engage in specific enzyme inhibition.

Anti-inflammatory Properties and Underlying Mechanisms of Action

Pyridine and its derivatives are known to possess anti-inflammatory properties, often acting through the inhibition of key inflammatory mediators. The mechanisms frequently involve the downregulation of pro-inflammatory enzymes and signaling pathways.

Studies on the related compound 3-Bromo-6-methyl-5-nitropyridin-2-ol have demonstrated its ability to inhibit key inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The anti-inflammatory effects of pyrimidine (B1678525) derivatives, which are structurally similar to pyridines, are attributed to their inhibitory action against prostaglandin (B15479496) E2, TNF-α, and the NF-κB signaling pathway. rsc.org Research on 2-amino-4-methylpyridine (B118599) analogues also identified potent inhibitors of iNOS. nih.gov Given these findings, it is plausible that this compound could exhibit anti-inflammatory effects by modulating similar pathways. The mechanism would likely involve the inhibition of enzymes like iNOS and COX-2, leading to a reduction in the production of inflammatory molecules.

Comprehensive Structure-Activity Relationship (SAR) Studies and Pharmacophore Identification

There are no comprehensive Structure-Activity Relationship (SAR) studies available in the public domain for this compound. Scientific investigations into how modifications of its chemical structure—such as altering the position of the bromo or methyl groups—affect its biological activity have not been published. Consequently, a pharmacophore model for this compound has not been identified. Research on related, but structurally distinct, pyridine derivatives has shown that substitutions on the pyridine ring can significantly influence biological activity, such as antibacterial or anti-inflammatory effects. However, these findings cannot be directly extrapolated to this compound.

Research into Toxicological Mechanisms and Cellular Responses

Detailed toxicological studies concerning the mechanisms of toxicity and the specific cellular responses to this compound are not documented in available scientific literature. While some commercial suppliers provide basic hazard statements, such as potential for skin, eye, and respiratory irritation for similar pyridine compounds, these are not substantiated by in-depth toxicological research. aksci.comsigmaaldrich.com There is no information regarding its genotoxicity, carcinogenicity, or specific effects on cellular pathways following exposure.

Strategic Applications in Advanced Chemical Synthesis and Materials Science

Role as a Crucial Synthetic Intermediate for Complex Molecular Architectures

As a heterocyclic building block, 4-Bromo-6-methylpyridin-3-ol is a key starting material for creating more elaborate molecules. The bromine atom acts as a reactive handle for introducing new carbon-carbon or carbon-heteroatom bonds, typically through metal-catalyzed cross-coupling reactions, while the hydroxyl group offers a site for etherification, esterification, or can influence the electronic properties of the ring.

The compound 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone is a well-established and vital intermediate in the synthesis of the selective COX-2 inhibitor, Etoricoxib. google.comjustia.com This intermediate is primarily synthesized via a palladium-catalyzed α-arylation reaction between an acetylpicoline and a phenyl sulfone derivative. researchgate.net

Specifically, the synthesis involves the coupling of 1-(6-methylpyridin-3-yl)ethanone with 4-bromophenylmethylsulfone. google.comchemicalbook.com This reaction is typically performed in the presence of a palladium catalyst, such as Palladium(II) acetylacetonate (B107027) or Palladium(II) acetate, a phosphine (B1218219) ligand like Xantphos, and a base such as potassium phosphate. chemicalbook.comscispace.com

| Parameter | Condition | Reference |

|---|---|---|

| Reactant A | 1-(6-methylpyridin-3-yl)ethanone | chemicalbook.comscispace.com |

| Reactant B | 4-bromophenylmethylsulfone | chemicalbook.comscispace.com |

| Catalyst | Pd(acac)₂ or Pd(OAc)₂ | chemicalbook.comscispace.com |

| Ligand | Xantphos or Tri(p-tolyl)phosphine | google.comscispace.com |

| Base | Potassium Phosphate (K₃PO₄) | chemicalbook.comscispace.com |

| Solvent | N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylformamide (DMF) | google.comscispace.com |

| Temperature | 85-100 °C | google.comscispace.com |

| Yield | >90% | google.com |

While direct synthesis from this compound is not explicitly detailed in primary manufacturing routes, its structure makes it a plausible precursor to the required 1-(6-methylpyridin-3-yl)ethanone. A potential synthetic pathway would involve two key transformations: first, a selective de-bromination to yield 6-methylpyridin-3-ol, followed by oxidation of the hydroxyl group to the corresponding ketone. Such transformations are standard procedures in organic synthesis, highlighting the role of this compound as a foundational building block for accessing key pharmaceutical intermediates.

The utility of this compound extends beyond a single synthetic target, establishing it as a versatile building block for a wide array of heterocyclic systems. organic-chemistry.org The presence of the bromine atom is particularly significant, as it provides a site for palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Sonogashira couplings. organic-chemistry.orgnih.gov These reactions allow for the precise installation of various aryl, heteroaryl, or alkyl groups at the 4-position of the pyridine (B92270) ring.

Furthermore, the hydroxyl group at the 3-position can be readily converted into an ether or ester, or it can be used to direct metallation at an adjacent position. The combination of these functional groups allows for a programmed, stepwise synthesis to build complex, polysubstituted pyridine derivatives, which are common scaffolds in medicinal chemistry and agrochemicals. smolecule.com The reactivity of the bromine atom can be harnessed for substitution with nucleophiles like amines or thiols under specific conditions. smolecule.com

Precursor for Pharmaceutical Intermediates (e.g., within Etoricoxib Synthesis Pathways)

Contributions to the Development of Functional Materials

The electronic and structural properties inherent to substituted pyridines make them attractive candidates for the development of novel functional materials. The strategic placement of electron-withdrawing (bromo) and electron-donating (hydroxyl, methyl) groups in this compound can be used to tune the optoelectronic properties of resulting materials.

Research into pyridine derivatives for materials science applications is an active field. For instance, a structural isomer, 5-Bromo-2-methylpyridin-3-ol, has been noted for its electronic properties that make it suitable for the development of organic semiconductors and sensors. smolecule.com The pyridine ring provides a core π-system, and the substituents modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO). Although specific studies focusing on this compound for these applications are not widely documented, its structural analogy to other electronically active pyridinols suggests its potential as a building block for creating new organic materials with tailored semiconducting or sensing capabilities. smolecule.com The ability to functionalize the bromo position allows for the extension of the π-conjugated system, a common strategy in the design of organic electronic materials.

Pyridine and its derivatives are fundamental ligands in coordination chemistry, readily coordinating to metal centers through the lone pair of electrons on the nitrogen atom. The this compound molecule is particularly interesting as it can function as a bidentate ligand. It can chelate to a metal ion using both the pyridyl nitrogen and the oxygen of the deprotonated hydroxyl group, forming a stable six-membered ring. bldpharm.com

This chelating ability is a known feature in analogous compounds and is valuable for constructing stable metal complexes. vulcanchem.comresearchgate.net The electronic properties of the resulting metal complex can be fine-tuned by the substituents on the pyridine ring. The bromo- and methyl- groups on the this compound ligand would influence the electron density at the metal center, thereby affecting the catalytic activity, magnetic properties, or luminescence of the final coordination compound.

Exploration in Organic Semiconductors and Sensor Technologies

Research in Supramolecular Chemistry and Directed Self-Assembly Processes

Supramolecular chemistry relies on non-covalent interactions to construct ordered architectures from molecular building blocks. ucm.es this compound possesses key functional groups capable of directing self-assembly processes. The hydroxyl group is a potent hydrogen bond donor, while the pyridyl nitrogen and the hydroxyl oxygen are hydrogen bond acceptors.

This capacity for hydrogen bonding is a critical feature for creating predictable, self-assembled structures. smolecule.com Molecules of this compound can, in principle, form one-dimensional chains or more complex two- or three-dimensional networks in the solid state, stabilized by intermolecular hydrogen bonds. Additionally, π-π stacking interactions between the aromatic pyridine rings can further contribute to the stability and order of the resulting supramolecular assembly. ucm.es These self-assembly properties are foundational for designing crystal structures with specific topologies and for creating functional materials where molecular organization dictates macroscopic properties. grc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-6-methylpyridin-3-ol, and how do reaction conditions influence yield?

- Methodological Answer : Common routes include halogenation of pre-functionalized pyridine derivatives or Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) to introduce substituents. For instance, bromination of 6-methylpyridin-3-ol derivatives using reagents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) can optimize regioselectivity. Reaction yield is highly dependent on solvent polarity (e.g., DMF vs. THF), catalyst loading (1–5 mol%), and stoichiometry of boronic acid partners in cross-coupling reactions .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can confirm substituent positions (e.g., bromine at C4, methyl at C6) via chemical shifts (δ 8.1–8.3 ppm for pyridine H2; δ 2.4–2.6 ppm for methyl).

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry validates molecular weight (187.02 g/mol) and purity (>95%).

- Melting Point : Consistent melting behavior (e.g., 94–98°C) indicates crystallinity and absence of polymorphic impurities .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?

- Methodological Answer : Ethanol-water mixtures (70:30 v/v) or dimethyl sulfoxide (DMSO) diluted with hexane are effective due to the compound’s moderate solubility in polar aprotic solvents. Slow cooling (0.5°C/min) minimizes occluded impurities. Post-recrystallization, vacuum drying at 40°C ensures solvent removal .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Dose-Response Curves : Replicate assays with standardized concentrations (e.g., 1–100 µM) to identify non-linear effects.

- Off-Target Profiling : Use kinase/phosphatase inhibitor panels to distinguish specific vs. non-specific interactions.

- Meta-Analysis : Compare solvent systems (DMSO vs. saline) and cell lines (e.g., HEK293 vs. HeLa) to contextualize divergent results. Preliminary kinase inhibition data for related bromopyridines suggest assay-dependent variability .

Q. How do bromine and methyl substituents on the pyridine ring affect reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The C6 methyl group hinders coupling at adjacent positions, favoring reactions at C4 (bromine) in Suzuki-Miyaura couplings.

- Electronic Effects : Bromine’s electron-withdrawing nature activates the ring for nucleophilic substitution (e.g., SNAr) at C4, while the methyl group’s electron-donating effect stabilizes intermediates. Comparative studies with 4-Bromo-5-methylpyridin-3-ol show altered regioselectivity in Stille couplings due to substituent positioning .

Q. What computational approaches predict regioselectivity in electrophilic substitutions on this compound?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software can model transition states for bromination or nitration, identifying preferred sites (e.g., C5 vs. C2) via Fukui indices.

- Machine Learning : Tools like Pistachio or Reaxys databases train models on historical reaction data to predict viable pathways. For example, meta-directing effects of hydroxyl groups can be quantified using partial charge analysis .

Q. How can crystallographic data (e.g., SHELX) resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELXL refines bond lengths and angles, distinguishing tautomers (e.g., keto-enol forms). Hydrogen bonding networks (O–H⋯N) and packing diagrams validate intermolecular interactions. SHELX’s robust handling of twinned data is critical for low-symmetry crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。